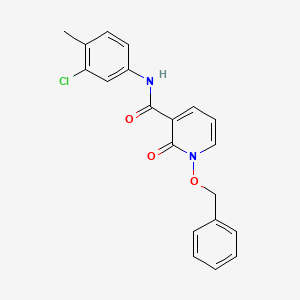
1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with the molecular formula C20H17ClN2O3, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Dihydropyridine derivatives have been studied for their ability to inhibit cell proliferation in cancer cell lines. For instance, certain derivatives were shown to induce apoptosis in breast cancer cells through the activation of specific pathways . The exact mechanism for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with cell survival and death.
Analgesic Effects
Recent studies have explored the analgesic potential of this compound. A related compound demonstrated efficacy as a κ-opioid receptor agonist, which is known to provide pain relief without the typical side effects associated with conventional opioids . This suggests that this compound may also offer similar benefits.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors (e.g., opioid receptors) that modulate pain perception and cellular signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Cell Cycle Modulation : By affecting the cell cycle progression, it may induce apoptosis in malignant cells.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with a MIC value of 32 µg/mL. |
| Study B | Showed that related dihydropyridines induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. |
| Study C | Evaluated the analgesic effects in animal models, revealing significant pain relief comparable to morphine without addiction potential. |
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-9-10-16(12-18(14)21)22-19(24)17-8-5-11-23(20(17)25)26-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSCTSCGTGQAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













